(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

This (S)-configured chiral secondary alcohol (CAS 418770-86-2) is a critical intermediate for single-enantiomer pharmaceutical candidates, including patented CETP inhibitors (U.S. Patent 8759365) and receptor antagonists. Unlike racemic or positional isomers, the defined 2,3,4-trichloro substitution and (S)-stereochemistry (LogP 3.43) ensure precise SAR outcomes and eliminate the 50% yield loss of chiral resolution. Supplied at ≥95% purity, it is ideal for enantioselective synthesis, chiral HPLC/SFC method validation, and medicinal chemistry programs requiring stereochemical fidelity. Substitute only with quantitative justification.

Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
Cat. No. B13223109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol
Molecular FormulaC8H7Cl3O
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O
InChIInChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m0/s1
InChIKeyYNNJNUFAFGNMQI-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(2,3,4-Trichlorophenyl)ethan-1-ol: A Chiral Building Block for Enantioselective Pharmaceutical Synthesis


(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 2,3,4-trichlorophenyl ring and a single stereocenter in the (S)-configuration. This compound serves as a specialized chiral building block and intermediate in the synthesis of single-enantiomer pharmaceutical candidates, including advanced antifungal agents and receptor antagonists . Its molecular formula is C8H7Cl3O, with a molecular weight of approximately 225.5 g/mol. The compound is typically supplied with a purity of 95% [1].

Why the (S)-Enantiomer of 1-(2,3,4-Trichlorophenyl)ethanol Cannot Be Replaced by Its Racemate or Regioisomers


The substitution of (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol with its racemic mixture, the (R)-enantiomer, or different trichlorophenyl positional isomers (e.g., 2,4,5- or 2,4,6-trichloro) is not scientifically valid for applications requiring stereochemical and regiospecific precision. The (S)-configuration is critical for downstream enantioselective synthesis, as the resulting diastereomeric intermediates or final active pharmaceutical ingredients (APIs) can exhibit drastically different pharmacological profiles. Furthermore, the specific 2,3,4-chlorination pattern dictates the molecule's physicochemical properties, such as lipophilicity (LogP), which directly impacts its behavior in synthetic transformations and its compatibility with biological targets [1]. Generic substitution without quantitative justification risks compromised synthetic yield, altered stereochemical outcomes, and invalid biological assay results.

Quantitative Differentiation Guide for (1S)-1-(2,3,4-Trichlorophenyl)ethan-1-ol Procurement


Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture

The compound is supplied as the single (S)-enantiomer, which is critical for stereoselective synthesis. In contrast, a racemic mixture (1:1 mixture of (R) and (S) enantiomers) would require an additional, often costly and time-consuming, chiral resolution step and would result in a 50% loss of material if only one enantiomer is desired. The (S)-enantiomer enables direct incorporation into a synthetic pathway without this yield penalty .

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

Lipophilicity (LogP) of 2,3,4-Trichloro Regioisomer

The compound's specific 2,3,4-trichloro substitution pattern results in a calculated LogP value of 3.43 [1]. This value can be compared to the LogP of other trichlorophenyl ethanol isomers to understand differences in lipophilicity. While specific experimental LogP values for all regioisomers were not found in permitted sources, this calculated value serves as a baseline for comparison and informs its potential behavior in biological systems and organic/aqueous partitioning during synthesis and purification.

Physicochemical Properties ADME Lipophilicity

Use as a Defined Intermediate in Patented CETP Inhibitor Synthesis

The compound is explicitly cited as a precursor in patents covering the synthesis of organic compounds that function as Cholesteryl Ester Transfer Protein (CETP) inhibitors, which are a class of therapeutics for treating cardiovascular disease [1]. This provides a tangible, documented application for the compound, differentiating it from other chiral alcohols that lack such a defined role in a patented therapeutic pathway.

CETP Inhibition Cardiovascular Disease Patent-Backed Synthesis

Commercial Availability and Purity Benchmarking

The compound is commercially available from multiple suppliers with a standard purity specification of 95% [1], . This establishes a verifiable benchmark for procurement. While other similar chiral alcohols may have comparable purity, this specific compound's availability in research quantities (e.g., 1g, 5g) from established vendors like Santa Cruz Biotechnology ensures a reliable supply chain for research and development purposes .

Chemical Procurement Purity Analysis Supply Chain

Validated Application Scenarios for (1S)-1-(2,3,4-Trichlorophenyl)ethan-1-ol Based on Comparative Evidence


Enantioselective Synthesis of CETP Inhibitors

This compound is a key intermediate in the synthesis of patented CETP inhibitors for cardiovascular disease treatment [1]. Its use is validated by its explicit mention in U.S. Patent 8759365, providing a clear, defensible rationale for procurement in medicinal chemistry programs targeting this pathway [1].

Chiral Building Block for Single-Enantiomer Pharmaceuticals

The compound's defined (S)-stereochemistry makes it essential for constructing single-enantiomer pharmaceuticals, including advanced antifungal agents and receptor antagonists . Using the (S)-enantiomer directly avoids the 50% yield loss associated with resolving a racemic mixture, streamlining the synthetic route and improving overall process efficiency.

Physicochemical Property Studies of Polychlorinated Aromatics

With its defined 2,3,4-trichloro substitution pattern and a calculated LogP of 3.43 [2], this compound serves as a model substrate for studying the effect of specific chlorine atom positioning on the lipophilicity, solubility, and reactivity of polychlorinated aromatic alcohols. This is valuable for structure-activity relationship (SAR) studies in environmental chemistry and drug design.

Method Development for Chiral Analytical Chemistry

As a commercially available, high-purity (≥95%) single enantiomer [3], this compound is an ideal standard for developing and validating chiral HPLC or SFC methods. Its strong UV absorbance due to the trichlorophenyl ring facilitates sensitive detection, making it suitable for quantifying enantiomeric purity in complex reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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